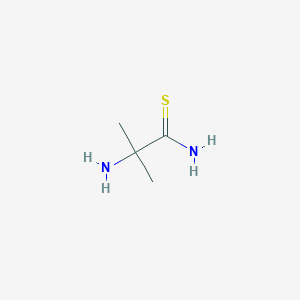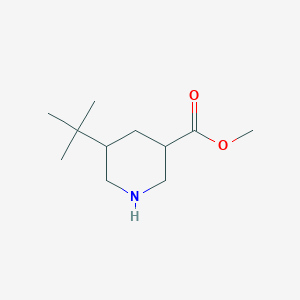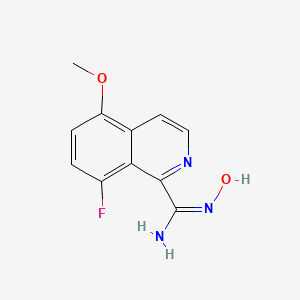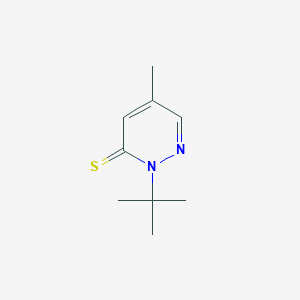![molecular formula C11H19Cl B15256641 2-(Chloromethyl)-2-(propan-2-yl)bicyclo[2.2.1]heptane](/img/structure/B15256641.png)
2-(Chloromethyl)-2-(propan-2-yl)bicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-2-(propan-2-yl)bicyclo[221]heptane is an organic compound that belongs to the class of bicyclic compounds These compounds are characterized by having two fused rings The specific structure of this compound includes a chloromethyl group and an isopropyl group attached to a bicyclo[221]heptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-2-(propan-2-yl)bicyclo[2.2.1]heptane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclo[2.2.1]heptane framework, which can be derived from norbornene or norbornadiene.
Isopropylation: The isopropyl group can be introduced via a Friedel-Crafts alkylation reaction using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as distillation and chromatography ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-2-(propan-2-yl)bicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrocarbons or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. Reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide can yield alcohols, while oxidation with potassium permanganate can produce carboxylic acids.
Scientific Research Applications
2-(Chloromethyl)-2-(propan-2-yl)bicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism by which 2-(Chloromethyl)-2-(propan-2-yl)bicyclo[2.2.1]heptane exerts its effects depends on its specific application. In chemical reactions, the chloromethyl group acts as a reactive site for nucleophilic attack, while the isopropyl group can influence the compound’s steric and electronic properties. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)bicyclo[2.2.1]heptane: Lacks the isopropyl group, which can affect its reactivity and applications.
2-(Propan-2-yl)bicyclo[2.2.1]heptane: Lacks the chloromethyl group, resulting in different chemical properties and reactivity.
2-(Hydroxymethyl)-2-(propan-2-yl)bicyclo[2.2.1]heptane:
Uniqueness
2-(Chloromethyl)-2-(propan-2-yl)bicyclo[2.2.1]heptane is unique due to the presence of both the chloromethyl and isopropyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C11H19Cl |
|---|---|
Molecular Weight |
186.72 g/mol |
IUPAC Name |
2-(chloromethyl)-2-propan-2-ylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H19Cl/c1-8(2)11(7-12)6-9-3-4-10(11)5-9/h8-10H,3-7H2,1-2H3 |
InChI Key |
XBZVHMNZJHSVFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(CC2CCC1C2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(Benzyloxy)carbonyl]amino}-4-chloro-5-methoxybenzoic acid](/img/structure/B15256563.png)

![2-[(3,4-Difluorophenyl)methyl]-2-methylpyrrolidine](/img/structure/B15256594.png)
![2-[4-(Aminomethyl)oxan-4-yl]-2-hydroxyacetaldehyde](/img/structure/B15256604.png)

![N-[(3-chlorophenyl)methyl]-1-methylpyrrolidin-3-amine](/img/structure/B15256612.png)
![1-{5-[(Diethylamino)methyl]-1,2,4-oxadiazol-3-YL}cyclopentan-1-amine](/img/structure/B15256624.png)
![1-[(3-Aminocyclopentyl)methyl]-3-ethylurea](/img/structure/B15256629.png)

![2-[3-(Trifluoromethyl)phenyl]ethane-1-sulfonyl chloride](/img/structure/B15256638.png)


![Methyl 8-oxaspiro[bicyclo[3.2.1]octane-2,2'-oxirane]-3'-carboxylate](/img/structure/B15256656.png)
